Olafertinib

EGFR T790M wild-type selectivity therapeutic window

Olafertinib (also designated CK-101, RX518, EGFR-IN-3) is a synthetic organic small-molecule third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that binds irreversibly and covalently to mutant EGFR kinases. Its chemical structure is claimed as Example 153 in patent US20170050936A1, with a molecular weight of 530.57 g/mol and the formula C₂₉H₂₈F₂N₆O₂.

Molecular Formula C29H28F2N6O2
Molecular Weight 530.6 g/mol
CAS No. 1660963-42-7
Cat. No. B609727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlafertinib
CAS1660963-42-7
SynonymsCK-101;  CK 101;  CK101;  RX-518;  RX 518;  RX518;  Olafertinib
Molecular FormulaC29H28F2N6O2
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC=CC(=C1)C2=CC=CC3=CN=C(N=C32)NC4=C(C(=C(C=C4)N5CCN(CC5)CCO)F)F
InChIInChI=1S/C29H28F2N6O2/c1-2-25(39)33-21-7-3-5-19(17-21)22-8-4-6-20-18-32-29(35-28(20)22)34-23-9-10-24(27(31)26(23)30)37-13-11-36(12-14-37)15-16-38/h2-10,17-18,38H,1,11-16H2,(H,33,39)(H,32,34,35)
InChIKeyIDRGFNPZDVBSSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Olafertinib (CK-101, RX518) CAS 1660963-42-7: Third-Generation Irreversible EGFR T790M-Selective Tyrosine Kinase Inhibitor for NSCLC Research and Procurement


Olafertinib (also designated CK-101, RX518, EGFR-IN-3) is a synthetic organic small-molecule third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that binds irreversibly and covalently to mutant EGFR kinases . Its chemical structure is claimed as Example 153 in patent US20170050936A1, with a molecular weight of 530.57 g/mol and the formula C₂₉H₂₈F₂N₆O₂ [1]. The compound was granted FDA orphan drug designation in May 2017 for EGFR mutation-positive non-small cell lung cancer (NSCLC) and has advanced to Phase III clinical evaluation as a first-line therapy versus gefitinib in EGFR-mutant NSCLC [2].

Why Olafertinib (CAS 1660963-42-7) Cannot Be Replaced by Other Third-Generation EGFR TKIs for T790M-Positive NSCLC Research


Within the third-generation EGFR TKI class, compounds differ substantially in their wild-type (WT) EGFR selectivity window, cellular potency, covalent binding kinetics, and clinical tolerability profile. Olafertinib demonstrates a distinct combination of high mutant EGFR affinity (GI₅₀ = 5 nM against EGFRL858R/T790M) coupled with a specific WT EGFR GI₅₀ of 689 nM, yielding a selectivity ratio of approximately 138-fold . This selectivity profile, established in head-to-head preclinical comparisons with afatinib and osimertinib (AZD-9291) using identical cell proliferation assay conditions, positions Olafertinib distinctly within the class [1]. Critically, the compound's Phase I/II clinical data showed a 75% objective response rate (ORR) in treatment-naïve EGFR-mutant NSCLC patients with no dose-limiting toxicities (DLTs) or interstitial lung disease (ILD) reported, a safety feature that differentiates it from both earlier-generation EGFR TKIs and certain other third-generation agents [2]. Generic substitution without confirmatory bridging studies risks introducing unrecognized WT-mediated toxicity or suboptimal mutant-target coverage.

Olafertinib (CK-101) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Scientific Procurement Decisions


Wild-Type EGFR Selectivity Ratio: Olafertinib vs. Osimertinib vs. Olmutinib in Biochemical and Cellular Assays

Olafertinib exhibits a WT/mutant EGFR selectivity ratio of approximately 138-fold (GI₅₀ WT 689 nM vs. L858R/T790M 5 nM) in cell-based assays . In contrast, osimertinib (AZD-9291) demonstrates a biochemical WT/L858R-T790M selectivity ratio of approximately 494-fold (IC₅₀ WT 493.8 nM vs. L858R/T790M 1 nM), though in cellular phosphorylation assays this narrows to approximately 32-fold . Olmutinib displays a cellular WT/H1975 selectivity ratio of approximately 222-fold (IC₅₀ WT 2225 nM vs. H1975 10 nM) [1]. The selectivity ratios are derived from different assay formats (GI₅₀ vs. IC₅₀, biochemical vs. cellular), and must be interpreted with corresponding assay context when selecting compounds for research applications.

EGFR T790M wild-type selectivity therapeutic window NSCLC

In Vivo Xenograft Tumor Growth Inhibition: Mutant-Selective Efficacy with WT Sparing

In the AACR 2017 preclinical abstract, CK-101 was directly compared with afatinib and AZD-9291 (osimertinib) in cell proliferation and xenograft assays [1]. CK-101 specifically and significantly inhibited tumor growth exclusively in EGFR-mutant xenograft models, with no detectable activity in a WT EGFR tumor xenograft model. In a PC-9 xenograft study (exon 19 deletion) in SCID/Beige mice, once-daily oral CK-101 inhibited tumor growth by up to 90% (p < 0.001) over 14-21 days. In an NCI-H1975 xenograft study (L858R/T790M double mutant) in BALB/c nude mice, CK-101 inhibited tumor growth by up to 95% (p < 0.001) [1]. This contrasts with osimertinib, which at 5 mg/kg p.o. daily in similar H1975 xenograft models produced significant but incomplete tumor regression .

in vivo xenograft tumor growth inhibition EGFR T790M preclinical efficacy

Cellular Selectivity: >100-Fold Discrimination Between T790M-Mutant and WT EGFR Cancer Cell Lines

The AACR 2017 abstract provides a direct comparative cellular selectivity assessment: CK-101 inhibited proliferation of NCI-H1975 cells (L858R/T790M) with an IC₅₀ of <0.005 µM (<5 nM), while showing an IC₅₀ of >0.5 µM (>500 nM) in A431 cells expressing WT EGFR, translating to over 100-fold cellular selectivity for the mutant-expressing line over the WT-expressing line under identical 72-hour incubation conditions [1]. In the same study, HCC827 cells (exon 19 deletion activating mutation) were inhibited with IC₅₀ <0.015 µM (<15 nM) [1]. By comparison, osimertinib in cellular phospho-EGFR assays showed an IC₅₀ of <15 nM in H1975 versus 480-1865 nM in WT cell lines, yielding a cellular selectivity of approximately 32-124 fold depending on the WT line used [2].

cellular selectivity NCI-H1975 A431 EGFR T790M antiproliferative

Clinical Efficacy Benchmark: 75% Objective Response Rate in First-Line EGFR-Mutant NSCLC

In the Phase I/II clinical trial (NCT02926768) reported at IASLC 2018, twice-daily 400 mg oral CK-101 achieved an objective response rate (ORR) of 75% (6 of 8 patients) in a treatment-naïve EGFR mutation-positive NSCLC dose-expansion cohort . The trial reported no dose-limiting toxicities (DLTs), no treatment-related serious adverse events (SAEs), and the most common adverse events were Grade 1/2 nausea (16%), diarrhea (14%), and increased lacrimation (14%) [1]. For context, osimertinib in the Phase III FLAURA trial demonstrated an ORR of 80% in treatment-naïve patients, but with a reported ILD incidence of 3-4% [2]. The initial CK-101 safety data showed no evidence of ILD, providing a potential clinical differentiation signal that warrants further investigation [1].

objective response rate Phase I/II EGFR-mutant NSCLC treatment-naïve clinical translation

Pivotal Phase III Trial Design: Direct Head-to-Head Comparison Against Gefitinib in First-Line Setting

Olafertinib (RX518) is being evaluated in a randomized, controlled, double-blind, double-dummy, multicenter pivotal Phase III registration trial (CTR20200563) comparing RX518 against gefitinib as first-line treatment for EGFR mutation-positive locally advanced or metastatic NSCLC [1]. This trial design is notable because most third-generation EGFR TKIs (including osimertinib in FLAURA) were compared against standard-of-care first-generation EGFR TKIs (gefitinib or erlotinib), but Olafertinib is among the few next-generation agents to adopt this head-to-head design with the specific goal of demonstrating superiority in a treatment-naïve population [2]. The trial design provides a framework for generating Level 1 evidence comparing a third-generation irreversible inhibitor directly against a first-generation reversible inhibitor.

Phase III gefitinib comparator first-line NSCLC randomized controlled trial CTR20200563

Irreversible Covalent Binding Mechanism Confers Sustained Target Inhibition Independent of Drug Pharmacokinetics

Olafertinib is an irreversible (covalent) EGFR inhibitor that forms a covalent bond with the cysteine residue in the EGFR ATP-binding pocket, conferring sustained target inhibition that persists beyond drug clearance from circulation [1]. This mechanism is shared with osimertinib and afatinib but represents a class-level differentiation from reversible first-generation EGFR TKIs such as gefitinib and erlotinib . The acrylamide warhead in Olafertinib's structure enables covalent bond formation specifically with the mutant EGFR kinase domain, and this property is critical for achieving high potency against the T790M resistance mutation while maintaining selectivity [1]. In contrast, the reversible inhibitor gefitinib shows an IC₅₀ of 3102 nM against H1975 cells (L858R/T790M), demonstrating that reversible binding is insufficient to overcome T790M-mediated steric hindrance and increased ATP affinity [2].

covalent inhibitor irreversible binding EGFR C797 target engagement residence time

Optimal Research and Procurement Application Scenarios for Olafertinib (CAS 1660963-42-7) Based on Quantitative Differentiation Evidence


Preclinical In Vivo Efficacy Studies in EGFR-Mutant NSCLC Xenograft Models with WT Selectivity Controls

Investigators requiring a third-generation EGFR TKI tool compound for in vivo xenograft studies with built-in mutant-selectivity controls should consider Olafertinib. The compound demonstrates up to 95% tumor growth inhibition in NCI-H1975 (L858R/T790M) xenografts and up to 90% in PC-9 (exon 19 deletion) xenografts, with clean inactivity in WT EGFR xenograft models . This complete in vivo discrimination between mutant and WT EGFR-driven tumors makes Olafertinib particularly suitable for studies requiring parallel WT isogenic or WT xenograft control groups to demonstrate on-target mutant specificity in vivo, without the confounding variable of WT EGFR inhibition seen with less selective agents such as afatinib (WT IC₅₀ = 15 nM) .

Acquired Resistance Mechanism Studies: T790M-Positive NSCLC Models After First/Second-Generation TKI Failure

Olafertinib's cellular IC₅₀ of <5 nM in NCI-H1975 cells (expressing L858R/T790M double mutant), compared with gefitinib's IC₅₀ of 3102 nM in the same cell line, establishes a robust experimental system for studying the transition from TKI sensitivity to acquired resistance . Researchers can use Olafertinib to interrogate downstream signaling pathways (EGFR, AKT, ERK phosphorylation) in T790M-positive cellular models where first- and second-generation TKIs are ineffective, enabling mechanistic studies of resistance bypass signaling, apoptosis evasion, and epithelial-to-mesenchymal transition specifically in the T790M-mediated resistance context .

Comparative Third-Generation EGFR TKI Benchmarking Studies for Lead Optimization Programs

For medicinal chemistry and drug discovery programs developing next-generation EGFR inhibitors, Olafertinib serves as a valuable comparator compound alongside osimertinib, aumolertinib, and lazertinib. Its distinct selectivity profile (GI₅₀ L858R/T790M = 5 nM vs. WT = 689 nM; selectivity ratio ~138-fold) provides an intermediate benchmark between the higher selectivity of osimertinib (biochemical ~494-fold) and the lower selectivity of aumolertinib (~11.7-fold) . The availability of structural data from patent US20170050936A1 (Example 153) enables structure-activity relationship (SAR) analysis around the quinazoline core scaffold, 2,3-difluoro substitution pattern, and piperazine-hydroxyethyl tail, facilitating rational design of novel analogs with optimized selectivity and pharmacokinetic properties .

Translational Pharmacology Studies Correlating WT EGFR Selectivity Ratio with Clinical Toxicity Endpoints

Olafertinib's well-characterized WT EGFR GI₅₀ of 689 nM, combined with its clinical safety dataset showing no DLTs, no treatment-related SAEs, and no ILD in the Phase I/II trial, provides a unique opportunity for translational pharmacologists to quantitatively correlate in vitro WT selectivity windows with clinical toxicity outcomes . The compound's intermediate selectivity ratio (~138-fold) and absence of ILD contrasts with osimertinib's higher biochemical selectivity yet documented ILD signal (3-4%), challenging simplistic assumptions that higher WT selectivity linearly predicts lower toxicity . This makes Olafertinib a critical comparator compound for integrated preclinical-clinical analyses of EGFR TKI therapeutic index determinants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olafertinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.